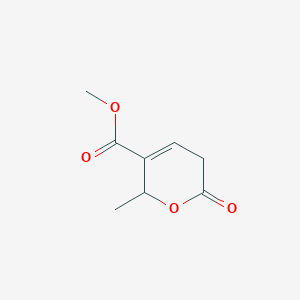
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H10O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate typically involves the reaction of methyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction is carried out in the presence of acetic anhydride and glacial acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Applications De Recherche Scientifique
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is used in scientific research for its potential biological activities. It is investigated for its cytotoxic profiles against oral human normal and tumor cells . The compound is also used as a reagent to study alpha, beta-unsaturated carbonyl compounds and their interactions with biological systems .
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, which are involved in the apoptotic pathway . The compound’s structure allows it to interact with specific molecular targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: A similar compound with a slightly different structure and similar applications.
Methyl 2-pyrone-3-carboxylate: Another related compound used in similar research contexts.
Uniqueness
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. Its ability to activate caspases and its potential cytotoxic effects make it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
184421-28-1 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
methyl 2-methyl-6-oxo-2,5-dihydropyran-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-5-6(8(10)11-2)3-4-7(9)12-5/h3,5H,4H2,1-2H3 |
Clé InChI |
PUKVRYMUPGKLKA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CCC(=O)O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
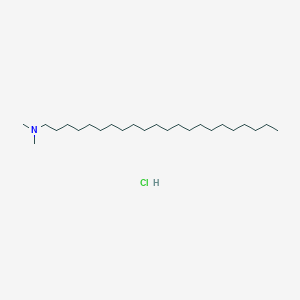
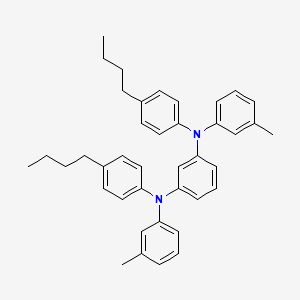

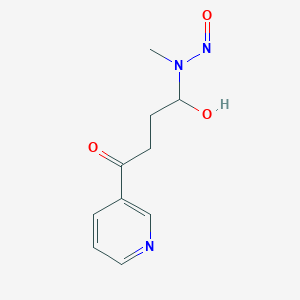
![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
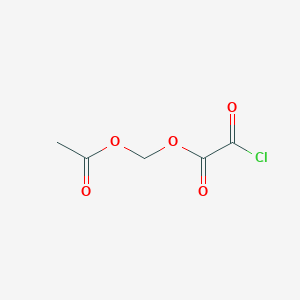
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
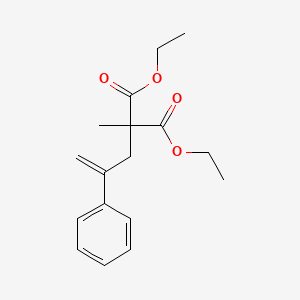
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
